molecular formula C5H11NO B2923107 3-Amino-3-methyl-tetrahydrofuran CAS No. 1158760-25-8

3-Amino-3-methyl-tetrahydrofuran

Cat. No. B2923107
M. Wt: 101.149
InChI Key: VSAPWIUQDZKEBG-YFKPBYRVSA-N
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Description

3-Amino-3-methyl-tetrahydrofuran, also known as 3-Methyltetrahydrofuran-3-amine or 3-methyloxolan-3-amine, is a chemical compound with the molecular formula C5H11NO and a molecular weight of 101.15 . It is used for research and development purposes .


Synthesis Analysis

A method for synthesizing 3-amino-methyl-tetrahydrofuran has been described in a patent . The process involves using furans as raw material, which undergoes oxidation, Michael addition, sodium borohydride reduction, dehydration condensation, and catalytic hydrogenation to obtain 3-amino-methyl-tetrahydrofuran . This method is advantageous due to its low raw material cost, short synthetic route, and low production cost, making it suitable for large-scale production .


Molecular Structure Analysis

The molecular structure of 3-Amino-3-methyl-tetrahydrofuran consists of a five-membered ring with four carbon atoms and one oxygen atom, along with an amino group and a methyl group attached to the same carbon atom .


Physical And Chemical Properties Analysis

3-Amino-3-methyl-tetrahydrofuran is a liquid at room temperature . It has a density of 0.967±0.06 g/cm3 at 20 ºC, a boiling point of 156.0±13.0℃ at 760 Torr, and a refractive index of n20/D1.462 .

Scientific Research Applications

Multienzymatic Stereoselective Cascade Processes

Research has explored the use of multienzymatic processes for the synthesis of enantiopure 2-methyl-3-substituted tetrahydrofurans, which are crucial precursors for biologically active compounds, including drugs, flavors, and agrochemicals. A two-step cascade reduction of α-bromo-α,β-unsaturated ketones has been developed, yielding bromohydrins with high enantiomeric and diastereomeric excesses. This methodology highlights the efficiency and stereocontrol achievable in synthesizing tetrahydrofuran precursors, showcasing potential applications in flavor and fragrance chemistry, as well as pharmaceutical synthesis (Brenna et al., 2017).

Visible-Light Mediated Oxidative C-H/N-H Cross-Coupling

The catalytic oxidative amination of tetrahydrofuran using visible light has been developed, activating the C(sp3)-H bond of tetrahydrofuran in a green chemistry approach. This method demonstrates the versatility of tetrahydrofuran in forming N-substituted azoles, which could have implications for developing new pharmaceuticals and agrochemicals by providing a sustainable route for the functionalization of cyclic ethers (Zhang et al., 2017).

Biomass-Derived Solvent Applications

2-Methyl-tetrahydrofuran (2-MeTHF), derived from renewable resources, has emerged as a promising alternative solvent for environmentally benign synthesis strategies. It offers remarkable stability and low miscibility with water, making it suitable for applications in organometallics, organocatalysis, biotransformations, and processing lignocellulosic materials. This highlights the role of tetrahydrofuran derivatives in promoting sustainable industrial processes (Pace et al., 2012).

Synthetic Methodologies for Tetrahydrofuran Amino Acids

The development of new δ-sugar amino acids from tetrahydrofuran derivatives has been reported, showcasing an efficient synthesis route with significant yields. These compounds, mimicking dipeptide structures, could be used in the development of peptidomimetics, offering potential applications in drug design and development by providing conformationally restricted structures for targeting specific biological pathways (Defant et al., 2011).

DNA/RNA Binding Properties and Therapeutic Applications

Research into tetrahydrofuran amino acids has also explored their incorporation into peptide nucleic acids (PNAs), which exhibit high DNA binding affinity and specificity. This approach has potential therapeutic applications, particularly in the development of gene therapy strategies and molecular diagnostics, by facilitating highly specific DNA or RNA targeting (Sriwarom et al., 2015).

Safety And Hazards

Safety data sheets indicate that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water, and vomiting should not be induced . Firefighting measures include the use of dry chemical, carbon dioxide, or alcohol-resistant foam .

Future Directions

The production of amino-containing compounds from biomass is an important goal of research programs . Starting from carbohydrate-based furfural, a simple and highly efficient system was developed for producing a library of secondary and tertiary tetrahydrofurfurylamines under mild conditions (25 °C/1 bar H2) with excellent yields (>90%) . This suggests potential future directions for the use of 3-Amino-3-methyl-tetrahydrofuran in the synthesis of bioactive compounds.

properties

IUPAC Name

3-methyloxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(6)2-3-7-4-5/h2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAPWIUQDZKEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyltetrahydrofuran-3-amine

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